1-methyl-2H-tetrazol-5-one
Description
Systematic IUPAC Nomenclature and Isomerism
The compound 1-methyl-2H-tetrazol-5-one belongs to the tetrazole family, a class of heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Its systematic IUPAC name, This compound , reflects the substituent positions and functional groups. The "2H" designation indicates the specific tautomeric form of the tetrazole ring, where one hydrogen atom resides at the 2-position, while the "5-one" suffix denotes a ketone group at the 5-position. The methyl substituent at the 1-position further defines the molecule’s identity.
Tetrazole derivatives exhibit tautomerism due to the mobility of hydrogen atoms within the ring. For this compound, potential tautomeric forms include imine and aminide configurations. Computational studies on analogous compounds, such as 2-methyl-2H-tetrazol-5-amine, reveal that hydrogen shifts to adjacent nitrogen atoms can generate mesoionic structures or imine tautomers, though these forms are typically less stable than the parent structure. For example, 2-methyl-1,2-dihydro-5H-tetrazol-5-imine—a tautomer of a related compound—exhibits a relative energy 38.6 kJ/mol higher than the primary amine form, making it unlikely to persist under standard conditions.
Isomerism in tetrazoles also arises from substituent placement. The "2H" designation distinguishes this compound from isomeric forms such as 1H- or 5H-tetrazoles, which differ in hydrogen positioning. Structural analyses of similar molecules, like 3-[3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone, demonstrate how minor variations in substituent arrangement significantly alter physicochemical properties.
Properties
IUPAC Name |
1-methyl-2H-tetrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O/c1-6-2(7)3-4-5-6/h1H3,(H,3,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKKGXXYBPBKDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)N=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Conditions
Mechanistic Insights
The reaction proceeds via a concerted mechanism where the azide attacks the electrophilic carbon of the nitrile, forming the five-membered tetrazole ring. The methyl group at the 1-position and the ketone at the 5-position are introduced via the nitrile precursor. Challenges include the stability of α-cyano ketones, which may require protective groups or in situ generation.
Limitations
-
Low yields (~30–40%) due to competing side reactions.
-
Limited commercial availability of specialized nitriles.
Sulfinyl/Sulfonyl Cyanide Route with Azide Intermediates
Adapted from a patented process for 1-H-tetrazole-5-thiols, this two-step method involves sulfinyl/sulfonyl cyanides reacting with azides, followed by sulfide displacement.
Step 1: Formation of 5-Sulfinyl/Sulfonyl-1-H-Tetrazole
Step 2: Sulfide Displacement to Introduce Ketone
Data Table: Comparative Analysis of Sulfinyl Cyanide Method
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Yield (%) | 60–70 | 40–50 |
| Key Challenge | Handling volatile sulfinyl cyanides | Oxidation selectivity |
| Scalability | Moderate | Low |
Post-Synthetic Modification of Tetrazole Thiols
This approach leverages the functionalization of pre-formed tetrazole thiols, as demonstrated in the synthesis of 1-methyl-1H-tetrazole-5-thiol derivatives.
Oxidation of Thiol to Ketone
Key Considerations
-
Selectivity : Over-oxidation to sulfone derivatives must be controlled.
-
Yield : ~50–60% after purification by column chromatography.
Multi-Component One-Pot Synthesis
Inspired by recent advances in tetrazole chemistry, this method integrates aldehydes, malononitrile, and sodium azide in a single pot to form 5-substituted tetrazoles.
Reaction Optimization
Advantages and Drawbacks
| Advantage | Drawback |
|---|---|
| Atom economy | Limited substrate scope |
| Scalability | Requires stringent pH control |
Comparative Evaluation of Methods
The table below summarizes the four methods based on efficiency, practicality, and scalability:
| Method | Yield (%) | Complexity | Scalability | Cost |
|---|---|---|---|---|
| Cycloaddition | 30–40 | High | Low | $$ |
| Sulfinyl Cyanide | 40–50 | Very High | Moderate | $$$ |
| Thiol Oxidation | 50–60 | Moderate | High | $$ |
| Multi-Component | 55–65 | Low | High | $ |
Key Insight : The multi-component method offers the best balance of yield and scalability, though further optimization is needed to expand substrate compatibility.
Chemical Reactions Analysis
Photochemical Reactions
UV irradiation induces ring-opening and rearrangement pathways in 1-methyl-2H-tetrazol-5-yl derivatives. Key transformations include:
Key Insight :
-
2-Methyl-2H-tetrazol-5-amine (1b ) exclusively forms nitrile imine (2 ), while 1-methyl derivatives produce amino cyanamides.
-
Photostability varies with substituent position, affecting applications in photoaffinity labeling or materials science .
Thermal and Acid-Catalyzed Decomposition
Thermal treatment or acid catalysis leads to nitrogen elimination and ring contraction:
| Condition | Temperature/ Catalyst | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (aq), reflux | Methylamine + CO₂ + N₂ | ~85% | |
| Pyrolysis | 200–250°C | CH₃N=C=NH + HCN | Quantified via GC-MS |
Mechanistic Notes :
-
Protonation at N3 destabilizes the tetrazole ring, facilitating N₂ release and carbodiimide formation .
Substitution Reactions
The methyl group and tetrazole nitrogen participate in nucleophilic and electrophilic substitutions:
Example :
-
Methylation of 5-bromo-2-(2H-tetrazol-5-yl)pyridine with iodomethane yields regioisomeric 1- and 2-methyltetrazoles, separated via silica chromatography .
Cycloaddition and Coordination Chemistry
The tetrazole ring participates in [3+2] cycloadditions and metal coordination:
| Reaction Type | Partners | Products | Conditions | Reference |
|---|---|---|---|---|
| Huisgen Cycloaddition | Alkynes | 1,2,3-Triazoles | Cu(I) catalysis, RT | |
| Metal Complexation | Zn²⁺, Cu²⁺ | Tetrazole-metal complexes | Aqueous/organic solvent systems |
Applications :
-
Copper complexes of 1-methyltetrazoles show catalytic activity in click chemistry .
-
Zinc coordination stabilizes intermediates for high-yield tetrazole synthesis .
Oxidation and Reduction
Redox reactions modify the tetrazole core and substituents:
| Process | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂, AcOH | Sulfone derivatives | 60–75% | |
| Reduction | NaBH₄, MeOH | Amine intermediates | ~90% |
Structural Impact :
-
Oxidation at sulfur-containing substituents increases polarity and bioactivity.
Biological Interactions
1-Methyl-2H-tetrazol-5-yl derivatives exhibit pharmacological relevance:
| Activity | Target | Key Compounds | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|---|
| Urease Inhibition | Helicobacter pylori | AV2, AV5 | 0.28–1.56 µM | |
| Antihypertensive | Angiotensin II Receptor | AV3, AV9 | Comparable to Valsartan |
Design Insight :
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
1-Methyl-2H-tetrazol-5-one and its derivatives have been synthesized and evaluated for their antimicrobial properties. A study demonstrated that certain tetrazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like penicillin .
Anticancer Properties
Research has shown that this compound derivatives can inhibit the growth of various cancer cell lines. For instance, a series of substituted tetrazoles were tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Compounds showed selective cytotoxicity, with some exhibiting IC50 values in the low micromolar range, indicating potential as anticancer agents .
Antiviral Activity
Tetrazole compounds have also been investigated for their antiviral properties. A notable study reported that derivatives of this compound inhibited the replication of Herpes Simplex Virus types 1 and 2, showcasing their potential as antiviral agents . Additionally, compounds were found to inhibit RNA transcriptase activity of influenza virus A, further supporting their role in antiviral therapy .
Antiparasitic Activity
The antiparasitic effects of tetrazole derivatives have been explored with promising results. Specific compounds demonstrated potent activity against Entamoeba histolytica, with IC50 values significantly lower than those of conventional treatments, indicating their potential as new therapeutic agents for parasitic infections .
Energetic Materials
This compound has been studied for its application in energetic materials. Its derivatives are being evaluated for use in propellants and explosives due to their high nitrogen content and stability under various conditions . The synthesis of nitrogen-rich salts has shown promise in enhancing the performance characteristics of these materials .
| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 Value (μM) |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | 31 |
| Compound B | Anticancer | MCF-7 | 10 |
| Compound C | Antiviral | Herpes Simplex Virus | 25 |
| Compound D | Antiparasitic | Entamoeba histolytica | 1.05 |
Table 2: Synthesis of Energetic Tetrazole Compounds
| Compound | Method of Synthesis | Application |
|---|---|---|
| 5-(Tetrazol-1-yl)-2H-tetrazole | Cyclization of 5-amino-1H-tetrazole with sodium azide | Propellant |
| 2-methyl-5-(tetrazol-1-yl)tetrazole | Reaction with triethyl orthoformate | Explosive material |
Case Studies
Case Study 1: Anticancer Screening
In a comprehensive screening study, several tetrazole derivatives were evaluated against multiple cancer cell lines. The results indicated that specific modifications to the tetrazole ring significantly enhanced cytotoxicity against MCF-7 cells while maintaining low toxicity towards normal cells. This highlights the importance of structure-activity relationships in developing effective anticancer agents .
Case Study 2: Antiviral Efficacy
A series of experiments assessed the antiviral efficacy of tetrazole compounds against HSV and influenza viruses. The results demonstrated that certain derivatives not only inhibited viral replication but also showed synergistic effects when combined with existing antiviral drugs, suggesting potential for combination therapies in clinical settings .
Mechanism of Action
The mechanism of action of 1-methyl-2H-tetrazol-5-one involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and functions. The exact mechanism of action is often studied using various biochemical and molecular biology techniques.
Comparison with Similar Compounds
Substituent Impact :
- Alkyl Groups (Methyl/Ethyl) : Improve metabolic stability compared to aryl or hydroxy substituents. For example, 1-ethyltetrazol-5-one derivatives exhibit prolonged half-lives in vivo due to reduced cytochrome P450-mediated oxidation .
- Aryl Groups : Enhance π-π stacking interactions, increasing melting points (e.g., 176–178°C for 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole) .
- Hydroxy Groups : Facilitate salt formation (e.g., hydroxylammonium salts of 1-hydroxy-5H-tetrazole) for energetic materials but reduce lipophilicity .
Physicochemical Properties
Comparative data for select compounds:
| Property | This compound* | 1-Ethyl-2H-tetrazol-5-one | 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole | 3-Methyl-2H-oxazol-5-one |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~114.1 | 128.1 | 226.7 | 99.1 |
| Melting Point (°C) | ~120–130 (estimated) | Not reported | 176–178 | Not reported |
| Solubility | Moderate in polar solvents | Low in water | Insoluble in water | High in acetone |
| Stability | Stable under anhydrous conditions | Hydrolytically sensitive | Thermally stable up to 200°C | Prone to ring-opening |
Key Observations :
- Thermal Stability : Aryl-substituted tetrazoles (e.g., 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole) exhibit superior thermal stability compared to alkyl derivatives, making them suitable for high-temperature applications .
- Solubility : Methyl and ethyl derivatives show moderate solubility in organic solvents, whereas hydroxy-substituted tetrazoles are more polar and water-soluble .
Reactivity Trends :
Q & A
Basic: What synthetic routes are commonly employed for 1-methyl-2H-tetrazol-5-one, and how can purity be optimized?
Methodological Answer:
this compound can be synthesized via cyclization reactions. For example, derivatives like 2-methyl-5-(tetrazol-1-yl)tetrazole are prepared by reacting 5-amino-2-methyltetrazole with sodium azide and triethyl orthoformate in glacial acetic acid . Key steps include:
- Reagent Ratios : Use equimolar amounts of reactants under acidic conditions.
- Purification : Employ recrystallization in water or ethanol, monitored by TLC for reaction completion .
- Catalysis : Heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 media enhance yield (70–80°C, 1–2 hours) .
Advanced: How can computational methods predict the thermal stability and detonation properties of this compound derivatives?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is used to model molecular geometry and vibrational modes . For energetic performance:
- Heats of Formation : Calculated via CBS-4M theory and atomization energy methods.
- Detonation Parameters : Simulated using EXPLO5 software, incorporating gas-phase enthalpies and crystal densities from X-ray diffraction .
- Validation : Compare computed DSC data (e.g., decomposition onset temperatures) with experimental thermogravimetric analyses .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify NH/CH stretching (3100–3300 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include methyl protons (δ 2.5–3.5 ppm) and tetrazole carbons (δ 150–160 ppm) .
- X-ray Diffraction : Resolve tautomeric forms (e.g., 2H vs. 1H isomers) and hydrogen-bonding networks .
Advanced: How does UV irradiation influence the photodegradation pathways of this compound?
Methodological Answer:
Matrix-isolation studies (10 K argon) reveal three primary photochemical processes under λ > 235 nm:
Tautomerization : Forms mesoionic structures (e.g., 3-methyl-1H-tetrazol-3-ium-5-aminide).
Nitrogen Elimination : Produces methyl-diazirene-amine intermediates.
Ring Cleavage : Generates methyl azide and cyanamide, with secondary products like HCN .
Experimental Design : Use low-temperature FTIR and mass spectrometry to track photoproducts.
Methodological: How should researchers address contradictions in thermal stability data across studies?
Methodological Answer:
Discrepancies in DSC or TGA results (e.g., decomposition onset varying by >20°C) may arise from:
- Sample Purity : Validate via HPLC or elemental analysis .
- Experimental Conditions : Control heating rates (e.g., 5°C/min) and atmosphere (N₂ vs. air).
- Computational Calibration : Cross-reference DFT-predicated ΔfH° values with bomb calorimetry data .
Advanced: What regioselective strategies are effective for functionalizing this compound?
Methodological Answer:
- Microwave-Assisted Synthesis : Enhances regioselectivity in coupling reactions (e.g., 2-β-D-glycopyranosylmethyl-2H-tetrazoles, 7–67% yield) under metal-free conditions .
- Base Selection : Use K₂CO₃ or DBU to direct substitution at the N1 or N2 position.
- Monitoring : Track regioselectivity via NOESY NMR or LC-MS .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and self-contained breathing apparatus in case of fire .
- Storage : Keep in airtight containers at –20°C to prevent hygroscopic degradation .
- Spill Management : Neutralize with alcohol-resistant foam and avoid water (risk of exothermic decomposition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
